molecular formula C25H24ClN3O3S B1672480 GW 803430 CAS No. 515141-51-2

GW 803430

Cat. No.: B1672480
CAS No.: 515141-51-2
M. Wt: 482.0 g/mol
InChI Key: MWULMTACIBZPGN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

GW 803430, also known as Thieno[3,2-d]pyrimidin-4(3H)-one, 6-(4-chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-, GW-803430, GW803430, or GW-3430, is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH R1) . MCH R1 is a G-protein coupled receptor involved in the regulation of feeding behavior and energy homeostasis .

Mode of Action

This compound demonstrates a potent antagonist activity towards MCH induced MCHR1 receptor with an IC50 value of 13 nM . This means that this compound binds to the MCH R1 receptor and blocks its activation by the melanin-concentrating hormone, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

Given its role as an mch r1 antagonist, it is likely to affect the pathways involved in energy homeostasis and feeding behavior .

Pharmacokinetics

This compound is orally active and has good pharmacokinetic properties. It has a bioavailability of 31% and a half-life (t1/2) of 11 hours . It also shows good brain penetration, with a 6:1 brain to plasma concentration ratio , which is important for its central effects on feeding behavior and energy homeostasis.

Result of Action

In animal models, this compound has been shown to cause a sustained dose-dependent weight loss relative to vehicle controls . This suggests that it may have potential applications in the treatment of obesity. It also displays antidepressant-like effects in rats and mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the diet of the animal can affect the efficacy of the compound, as it has been shown to cause weight loss in diet-induced obese mice . .

Biochemical Analysis

Biochemical Properties

GW 803430 demonstrates a potent antagonist activity towards MCH induced MCHR1 receptor with an IC50 value of 13 nM . It interacts with the MCHR1, a G protein-coupled receptor, and inhibits its activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces food intake, body weight, and body fat in diet-induced obese (DIO) mice . Despite weight loss, it does not improve glucose homeostasis . It influences cell function by antagonizing the central MCHR1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the MCHR1, thereby inhibiting the receptor’s activity . This inhibition disrupts the normal functioning of the MCH/MCHR1 pathway, leading to the observed anxiolytic, anti-depressant, and anti-obesity effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in DIO mice, this compound exhibited decreased metabolizable energy intake and increased daily energy expenditure on days 4-6, but these effects had disappeared by days 22-24 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in high fat diet-induced obese AKR/J mice, this compound causes a sustained dose-dependent weight loss relative to vehicle controls .

Transport and Distribution

It is known to be orally active and has good pharmacokinetic properties, including a bioavailability of 31% and a brain:plasma concentration ratio of 6:1 in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW 803430 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

GW 803430 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GW 803430

This compound stands out due to its high selectivity and potency for the MCH R1 receptor, with a pIC50 of 9.3. It also has favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, making it a promising candidate for further development as a therapeutic agent .

Biological Activity

GW 803430, also known as GW-3430, is a selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This compound has garnered attention in scientific research due to its potential therapeutic effects in obesity, anxiety, and depression. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as an antagonist at the MCH1 receptor. The inhibition of this receptor is significant because MCH1 is implicated in various physiological processes, including energy homeostasis, appetite regulation, and mood modulation. The compound exhibits an IC50 value of approximately 0.5 nM , indicating a strong affinity for the MCH1 receptor .

Pharmacological Effects

1. Anti-obesity Effects:
this compound has demonstrated effectiveness in reducing body weight and food intake in diet-induced obese rats. In studies where the compound was administered at doses of 1 mg/kg and 3 mg/kg , significant reductions in cumulative body weight and food consumption were observed .

2. Anxiolytic Activity:
In behavioral tests, this compound reduced marble-burying behavior in mice at doses of 10 mg/kg and 30 mg/kg , suggesting anxiolytic properties. It did not impair motor coordination as assessed by the rotorod test .

3. Antidepressant-like Activity:
The compound also showed antidepressant-like effects by decreasing immobility time in forced swim and tail suspension tests at doses of 3 mg/kg and 10 mg/kg , respectively . These findings indicate that this compound may influence mood regulation positively.

Table 1: Summary of Key Studies on this compound

Study ReferenceAnimal ModelDosageMain Findings
Bertin Bioreagent (2024)Diet-induced obese rats1-3 mg/kgReduced body weight and food intake
Tocris Bioscience (2024)Mice10-30 mg/kgDecreased marble-burying behavior (anxiolytic)
Alhassen et al. (2022)Swiss Webster mice3 mg/kgReduced immobility in forced swim test (antidepressant-like)
Gehlert et al. (2009)Various modelsVariesEvaluated pharmacological treatment for obesity and depression

Detailed Research Findings

  • Study by Gehlert et al. (2009) : This study provided preclinical evaluation data on MCH1 antagonism for treating obesity and depression, highlighting this compound's potential as a therapeutic agent .
  • Behavioral Analysis : In a controlled experiment involving Swiss Webster mice, administration of this compound led to significant behavioral changes indicative of reduced anxiety and depression symptoms .

Properties

IUPAC Name

6-(4-chlorophenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-31-22-14-19(8-9-21(22)32-13-12-28-10-2-3-11-28)29-16-27-20-15-23(33-24(20)25(29)30)17-4-6-18(26)7-5-17/h4-9,14-16H,2-3,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWULMTACIBZPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199490
Record name GW-803430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515141-51-2
Record name 6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW-803430
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Record name GW-803430
Source EPA DSSTox
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Record name 515141-51-2
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Record name GW-803430
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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